molecular formula C13H16O2S B1443481 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1341128-94-6

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B1443481
M. Wt: 236.33 g/mol
InChI Key: SZBKYJCZQCKCGU-UHFFFAOYSA-N
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Description

“2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .


Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is derived from the bicyclo[2.2.1]heptane core with a carboxylic acid functional group and a thiophen-2-ylmethyl substituent .

Scientific Research Applications

Asymmetric Synthesis

  • Scientific Field : Organic & Biomolecular Chemistry
  • Summary of Application : The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that

Synthesis of Polysubstituted Bicyclo[2.1.1]Hexanes

  • Scientific Field : Chemical Science
  • Summary of Application : Saturated bridged-bicyclic compounds are currently under intense investigation as building blocks for pharmaceutical drug design . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
  • Methods of Application : A photocatalytic cycloaddition reaction is described that provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .
  • Results or Outcomes : This operationally simple protocol allows the preparation of bridge-substituted structures that represent ortho-, meta-, and polysubstituted benzene bioisosteres .

Catalytic and Non-Catalytic Amidation of Carboxylic Acid Substrates

  • Scientific Field : Organic Chemistry
  • Summary of Application : Carboxamides can be regarded as a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs .
  • Methods of Application : The present review offers an apt summary of amide bond formation with carboxylic acid substrates by taking advantage of several methods .
  • Results or Outcomes : They play a leading role in the synthesis of bioactive compounds .

properties

IUPAC Name

2-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S/c14-12(15)13(8-11-2-1-5-16-11)7-9-3-4-10(13)6-9/h1-2,5,9-10H,3-4,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBKYJCZQCKCGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

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